molecular formula C42H83NO5 B11930434 heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11930434
M. Wt: 682.1 g/mol
InChI Key: UVQGARKTPCOLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound with the molecular formula C42H83NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate typically involves multiple steps. One common approach is the esterification reaction between heptadecan-9-yl alcohol and 8-[(7-oxoheptyl)-(3-hydroxypropyl)amino]octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with lipid membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(7-decan-2-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(2-hydroxyethyl)-(6-oxo-6-undecyloxy)hexyl]amino]octanoate

Uniqueness

Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-31-40(32-24-17-14-11-8-5-2)48-42(46)34-26-19-21-28-36-43(37-30-38-44)35-27-20-15-18-25-33-41(45)47-39-29-22-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

UVQGARKTPCOLDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.